molecular formula C8H17NO B7884304 (1-Methylazepan-4-yl)methanol

(1-Methylazepan-4-yl)methanol

Cat. No.: B7884304
M. Wt: 143.23 g/mol
InChI Key: UAWKLTPGTRJWOI-UHFFFAOYSA-N
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Description

(1-Methylazepan-4-yl)methanol is an organic compound with the molecular formula C8H17NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methylazepan-4-yl)methanol can be synthesized through various methods. One common approach involves the reduction of (1-Methylazepan-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1-Methylazepan-4-yl)methanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methylazepan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methylazepan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylazepan-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound of (1-Methylazepan-4-yl)methanol, lacking the methyl and hydroxyl groups.

    (1-Methylazepan-4-yl)methanone: The oxidized form of this compound.

    (1-Methylazepan-4-yl)methane: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxyl group on the azepane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(1-methylazepan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKLTPGTRJWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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